molecular formula C20H23NO5 B4802664 2-methoxyethyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate

2-methoxyethyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate

Cat. No.: B4802664
M. Wt: 357.4 g/mol
InChI Key: FFITZNOTROHVPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxyethyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate is a synthetic organic compound with the molecular formula C20H23NO5 and a molecular weight of 357.41 g/mol This compound is characterized by its complex structure, which includes a benzoate ester, an amide linkage, and a phenoxyacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyethyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate typically involves multiple steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-methoxyethyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a model compound for studying ester and amide bond formation and hydrolysis.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxyethyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxyethyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-methoxyethyl 4-[[2-(3,4-dimethylphenoxy)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5/c1-14-4-9-18(12-15(14)2)26-13-19(22)21-17-7-5-16(6-8-17)20(23)25-11-10-24-3/h4-9,12H,10-11,13H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFITZNOTROHVPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)OCCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methoxyethyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate
Reactant of Route 2
Reactant of Route 2
2-methoxyethyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate
Reactant of Route 3
Reactant of Route 3
2-methoxyethyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate
Reactant of Route 4
Reactant of Route 4
2-methoxyethyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate
Reactant of Route 5
Reactant of Route 5
2-methoxyethyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate
Reactant of Route 6
Reactant of Route 6
2-methoxyethyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.